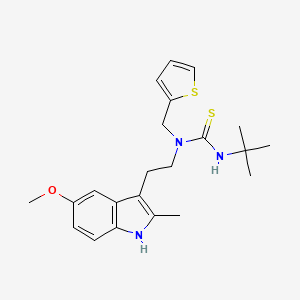

3-(tert-butyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)thiourea

Description

Properties

IUPAC Name |

3-tert-butyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(thiophen-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3OS2/c1-15-18(19-13-16(26-5)8-9-20(19)23-15)10-11-25(14-17-7-6-12-28-17)21(27)24-22(2,3)4/h6-9,12-13,23H,10-11,14H2,1-5H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWAHEXPQCWZTDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CS3)C(=S)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(tert-butyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer, antiviral, and other pharmacological properties.

Synthesis and Characterization

Thiourea derivatives are synthesized through various chemical pathways, often involving the reaction of isothiocyanates with amines. For the specific compound , the synthesis likely involves:

- Formation of Thiourea Backbone : The reaction of tert-butyl isothiocyanate with appropriate indole and thiophene derivatives.

- Characterization Techniques : The synthesized compound can be characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Thiourea derivatives have shown promise in anticancer research. Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : Compounds were tested against cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Results showed that many thioureas reduced cell viability significantly at concentrations ranging from 10 µM to 100 µM, with some compounds achieving over 61% inhibition across multiple cell lines .

Antiviral Activity

The antiviral potential of thioureas has also been explored, particularly against viruses like the Murine norovirus and Chikungunya virus. The compound's structure may facilitate interactions with viral proteins or host cell receptors:

- EC50 Values : In studies involving various strains, thiourea derivatives demonstrated EC50 values greater than 0.3 µM, indicating moderate antiviral activity .

The biological activities of thioureas are often attributed to their ability to interact with enzymes or receptors involved in cellular signaling pathways. For instance:

- Tyrosinase Inhibition : Some derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition is crucial for developing treatments for hyperpigmentation disorders .

Case Study 1: Anticancer Evaluation

A study evaluated a series of indole-thiourea derivatives for their anticancer properties. Among them, a related compound exhibited an IC50 value of 0.62 µM against glioblastoma cells while maintaining low cytotoxicity towards healthy cells (IC50 > 40 µM) .

Case Study 2: Antiviral Screening

Another investigation assessed the antiviral efficacy of thiourea derivatives against Chikungunya virus. Compounds showed varying degrees of inhibition, with some achieving significant reductions in viral replication at concentrations below 10 µM .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Thiourea derivatives have been extensively studied for their anticancer properties. The compound shows promise due to its structural features that may interact with biological targets involved in cancer progression. For instance, similar thiourea compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle regulation .

Case Study:

A study on related thiourea compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival and proliferation .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3a | A549 (Lung) | 15 | Apoptosis induction |

| 3b | HeLa (Cervical) | 10 | Cell cycle arrest |

Antimicrobial Properties

Thioureas have also been investigated for their antimicrobial activities. The compound may exhibit efficacy against various bacterial strains, including resistant strains like Staphylococcus aureus. Structure–activity relationship (SAR) studies indicate that modifications in thiourea structures can enhance their antimicrobial potency .

Case Study:

Research involving thiourea derivatives revealed that specific substitutions could improve activity against S. aureus, suggesting a potential therapeutic application for resistant infections .

Structure-Activity Relationship Studies

Understanding the relationship between the structure of thioureas and their biological activity is crucial for optimizing their efficacy. The presence of bulky groups like tert-butyl and specific heterocycles can influence the binding affinity to biological targets.

Table: Structure-Activity Relationships of Thioureas

| Substituent | Activity Type | Observed Effect |

|---|---|---|

| Tert-butyl | Anticancer | Increased potency |

| Methoxy group | Antimicrobial | Enhanced solubility |

| Thiophene ring | Antiviral | Improved target specificity |

Potential Applications in Drug Development

The unique structural characteristics of 3-(tert-butyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)thiourea suggest its potential as a lead compound in drug development.

Targeting Specific Diseases

Given its structural motifs, this compound could be further explored for targeting diseases such as cancer and infectious diseases caused by resistant bacteria. The design of analogs based on this compound could lead to the development of new therapeutic agents.

Case Study:

Analogous compounds have been synthesized and tested, leading to the discovery of new leads with improved efficacy and reduced side effects compared to existing treatments .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences

Key Observations :

Physicochemical Properties

Table 2: Spectral and Physical Properties

Q & A

Q. What are the recommended synthetic methodologies for preparing this thiourea derivative, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Thiourea derivatives are typically synthesized via condensation of amines with isothiocyanates or via carbon disulfide-mediated reactions. For this compound, a stepwise approach is advised:

React 5-methoxy-2-methyl-1H-indole with 2-bromoethylamine to introduce the ethylamine side chain.

Use tert-butyl isothiocyanate and thiophen-2-ylmethylamine in a two-step coupling reaction under nitrogen to avoid oxidation .

Optimize solvent choice (e.g., 1,4-dioxane or DMF) and reaction time (overnight stirring at room temperature) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can researchers confirm the structural integrity of this compound, particularly the substitution pattern on the thiourea core?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze H and C NMR to verify the tert-butyl group (singlet at ~1.3 ppm), thiophene protons (δ 6.8–7.5 ppm), and indole NH (broad peak at ~10 ppm).

- X-ray crystallography : Resolve the torsion angles between the indole and thiophene moieties to confirm spatial orientation. For example, intramolecular hydrogen bonds (e.g., N–H⋯S) stabilize planar conformations, as seen in similar thioureas .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS or HRMS) to validate the molecular formula.

Q. What mechanistic insights explain the reactivity of the thiourea group in this compound?

- Methodological Answer : The thiourea group acts as a hydrogen-bond donor and metal chelator. Computational studies (DFT) can model its interactions:

- Hydrogen bonding : The NH groups participate in intramolecular interactions with electron-rich moieties (e.g., thiophene sulfur), affecting solubility and stability .

- Metal coordination : Test coordination with transition metals (e.g., Cu, Fe) via UV-Vis titration. The sulfur atom’s lone pairs enable ligand behavior, which can be quantified using stability constant calculations .

Advanced Research Questions

Q. How does the substitution pattern (tert-butyl, thiophen-2-ylmethyl) influence the compound’s bioactivity or physicochemical properties?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Lipophilicity : Measure logP values (shake-flask method) to assess the tert-butyl group’s contribution to membrane permeability.

- Electronic effects : Use Hammett constants to evaluate electron-withdrawing/donating effects of the thiophene and indole groups on thiourea reactivity .

- Biological assays : Compare inhibitory activity against analogs lacking the tert-butyl group (e.g., replace with methyl) in enzyme inhibition assays .

Q. What advanced computational methods can predict this compound’s interactions with biological targets?

- Methodological Answer : Combine molecular docking and molecular dynamics (MD) simulations:

- Docking : Use AutoDock Vina to model binding to targets like serotonin receptors (due to the indole moiety). Prioritize docking poses with hydrogen bonds to the thiourea NH groups.

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to identify conformational shifts in the ligand-receptor complex .

Q. How can researchers resolve contradictions in experimental data (e.g., unexpected solubility or stability profiles)?

- Methodological Answer : Apply systematic troubleshooting:

- Solubility issues : Test solvent mixtures (e.g., DMSO/water gradients) and measure critical micelle concentration (CMC) if aggregation is suspected.

- Stability analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products can be identified via LC-MS and compared to synthetic standards .

- Theoretical validation : Re-examine computational models (e.g., DFT-calculated bond dissociation energies) to predict hydrolytic or oxidative degradation pathways .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| H NMR | tert-butyl singlet (9H, δ 1.3), thiophene protons (δ 6.8–7.5), indole NH (δ 10.2) | |

| X-ray Diffraction | Planar conformation, N–H⋯S hydrogen bond (1.87 Å) | |

| HRMS | [M+H] m/z calculated: 456.21; observed: 456.20 |

Q. Table 2. Recommended Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | 1,4-dioxane | Reduces byproducts |

| Reaction Time | 18–24 hours | Maximizes conversion |

| Purification | Hexane/EtOAc (3:1 gradient) | ≥85% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.